molecular formula C9H8N4O2 B3373275 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide CAS No. 99367-59-6

5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide

Cat. No.: B3373275
CAS No.: 99367-59-6
M. Wt: 204.19 g/mol
InChI Key: SVYAUJBFTYCAKJ-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure. Oxadiazoles are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and material science.

Biochemical Analysis

Biochemical Properties

It is known that oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties

Cellular Effects

Given the broad range of biological activities exhibited by oxadiazole derivatives , it is likely that 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide typically involves the reaction of phenyl hydrazine with carbon disulfide and hydroxylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions include heating the mixture in an inert atmosphere to prevent oxidation and using solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and properties, making them useful in various applications.

Scientific Research Applications

. Some of the notable applications include:

  • Agriculture: The compound has shown promising antifungal activity against various plant pathogens, making it a potential candidate for developing new agricultural fungicides.

  • Medicine: Research has indicated that 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide exhibits antimicrobial, anti-inflammatory, and anticancer properties. These properties make it a valuable compound for developing new therapeutic agents.

  • Material Science: The compound's unique chemical structure and properties have been explored for use in the development of advanced materials, such as sensors and catalysts.

Comparison with Similar Compounds

5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide can be compared with other similar compounds, such as 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde and other oxadiazole derivatives. These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their functional groups and molecular structures

List of Similar Compounds

  • 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

  • 2-Phenyl-1,3,4-oxadiazole-5-carboxylic acid

  • 4-Phenyl-1,2,3-oxadiazole-5-carboxylic acid

  • 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

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Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-11-7(14)9-13-12-8(15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYAUJBFTYCAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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